molecular formula C15H12N4O B13161094 6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B13161094
M. Wt: 264.28 g/mol
InChI Key: NHPQUWGHWZAVDQ-UHFFFAOYSA-N
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Description

6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by functional group modifications to introduce the amino, benzyl, oxo, and carbonitrile groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects such as reduced tumor growth or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-benzyl-3-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

6-amino-1-benzyl-3-oxo-2H-pyrrolo[2,3-b]pyridine-5-carbonitrile

InChI

InChI=1S/C15H12N4O/c16-7-11-6-12-13(20)9-19(15(12)18-14(11)17)8-10-4-2-1-3-5-10/h1-6H,8-9H2,(H2,17,18)

InChI Key

NHPQUWGHWZAVDQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(N1CC3=CC=CC=C3)N=C(C(=C2)C#N)N

Origin of Product

United States

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